

# role of citalopram in alcohol withdrawal syndrome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Citalopram alcohol |           |
| Cat. No.:            | B1262894           | Get Quote |

An In-depth Technical Guide on the Role of Citalopram in Alcohol Withdrawal Syndrome

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Alcohol Withdrawal Syndrome (AWS) is a state of central nervous system (CNS) hyperexcitability that occurs following the cessation or significant reduction of chronic alcohol consumption. The neurobiological underpinnings are largely attributed to a homeostatic imbalance between the inhibitory gamma-aminobutyric acid (GABA) and excitatory glutamate neurotransmitter systems.[1] While benzodiazepines remain the gold-standard treatment for acute AWS, the potential role of other psychotropic agents, including Selective Serotonin Reuptake Inhibitors (SSRIs) like citalopram, has been a subject of investigation. This technical guide synthesizes the current preclinical and clinical evidence regarding the efficacy and mechanism of action of citalopram in the context of AWS. It details experimental protocols, presents quantitative data from key studies, and visualizes relevant biological pathways and experimental workflows. The evidence indicates a complex and often contradictory role for citalopram, with some studies suggesting a reduction in alcohol craving and consumption, while others report no benefit or even poorer drinking outcomes.[2][3] Its use is generally not recommended for acute withdrawal management but may warrant further investigation for specific symptoms like protracted withdrawal or craving.[4][5]



## Introduction: The Neurobiology of Alcohol Withdrawal Syndrome

Chronic exposure to ethanol, a CNS depressant, induces neuroadaptive changes to maintain homeostasis. Ethanol enhances the function of inhibitory GABA-A receptors and inhibits the function of excitatory N-methyl-D-aspartate (NMDA) glutamate receptors.[1] In response, the brain compensates by downregulating GABA-A receptor function and upregulating NMDA receptor density and sensitivity.

Upon abrupt cessation of alcohol, these adaptations are unmasked. The diminished GABAergic inhibition and excessive glutamatergic excitation lead to a state of neuronal hyperexcitability, manifesting as the clinical signs and symptoms of AWS.[1][6] These can range from mild anxiety and tremors to severe complications like seizures and delirium tremens.[7] Given that the serotonergic system modulates both GABAergic and glutamatergic activity and is implicated in mood and craving, SSRIs such as citalopram have been explored as a potential therapeutic intervention.[8]

### **Citalopram: Mechanism of Action**

Citalopram is a highly selective serotonin reuptake inhibitor (SSRI).[9] Its primary mechanism involves the potentiation of serotonergic activity in the CNS. By binding to the presynaptic serotonin transporter (SERT), citalopram blocks the reabsorption of serotonin from the synaptic cleft, thereby increasing its availability to bind with postsynaptic receptors.[8][9] Beyond its primary target, citalopram has been investigated for its effects on other neurobiological systems implicated in alcohol dependence, including the dopaminergic reward pathway and the hypothalamic-pituitary-adrenal (HPA) axis, which governs the stress response.[2][10]





Diagram 1: Serotonergic Synapse & Citalopram's Mechanism

## **Neurotransmitter and Endocrine Pathways in AWS**

The core of AWS pathology is the imbalance between GABA and glutamate.[1] Concurrently, chronic alcohol use and withdrawal lead to significant dysregulation of the HPA axis, the body's primary stress response system. This results in hypersecretion of corticotropin-releasing



hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol, contributing to the anxiety and dysphoria seen in withdrawal.[10][11] SSRIs like citalopram can modulate HPA axis activity, although their effects in the context of alcohol withdrawal are not fully elucidated.[12]



Click to download full resolution via product page

Diagram 2: Neurotransmitter Imbalance in AWS





Diagram 3: HPA Axis Dysregulation in AWS

#### **Preclinical Evidence from Animal Models**

Animal models are crucial for dissecting the effects of pharmacological agents on withdrawal signs. Studies often involve inducing ethanol dependence in rodents followed by abrupt cessation to precipitate withdrawal behaviors.

## Experimental Protocol: Animal Model of Ethanol Withdrawal

#### Foundational & Exploratory





A representative protocol for evaluating the effect of a compound on AWS in rats is detailed below.

- Subjects: Adult male Wistar rats are commonly used.[13]
- Dependence Induction: Ethanol (e.g., 7.2% v/v) is administered via a liquid diet for a prolonged period (e.g., 21 days). A control group is pair-fed an isocaloric diet with sucrose substituting ethanol to control for nutritional variables.[13]
- Withdrawal Induction & Treatment: Ethanol is withdrawn. Immediately prior to withdrawal, animals are administered the test compound (e.g., escitalopram at 2.5, 5, and 10 mg/kg, intraperitoneally) or saline vehicle.[13]
- Behavioral Assessment: At specified time points post-withdrawal (e.g., 2 and 6 hours), rats
  are observed for a fixed duration (e.g., 5 minutes). Withdrawal signs are rated or recorded,
  including locomotor hyperactivity, agitation, stereotyped behavior, wet dog shakes, tremors,
  and susceptibility to audiogenic seizures.[13] The Clinical Institute Withdrawal Assessment
  for Alcohol, revised (CIWA-Ar) is a validated scale used in human assessment that has
  animal model correlates.[7]
- Control Experiments: The effect of the compound on locomotor activity in naive (non-ethanol-dependent) rats is also evaluated to rule out confounding sedative or stimulant effects.[13]





Diagram 4: Preclinical Animal Study Workflow



#### **Quantitative Data: Preclinical Studies**

A study investigating escitalopram, the active S-enantiomer of citalopram, in a rat model of ethanol withdrawal yielded limited positive results.[13][14]

| Withdrawal Sign                                    | Escitalopram Dose<br>(mg/kg) | Observation Time | Outcome                 |
|----------------------------------------------------|------------------------------|------------------|-------------------------|
| Stereotyped<br>Behaviors                           | 5                            | 6 hours          | Significant Reduction   |
| Tremors                                            | 5 and 10                     | 2 hours          | Significant Inhibition  |
| Wet Dog Shakes                                     | 2.5 and 5                    | 2 and 6 hours    | Significant Attenuation |
| Locomotor<br>Hyperactivity                         | 2.5, 5, 10                   | 2 and 6 hours    | Ineffective             |
| Agitation                                          | 2.5, 5, 10                   | 2 and 6 hours    | Ineffective             |
| Audiogenic Seizures                                | 2.5, 5, 10                   | 2 and 6 hours    | Ineffective             |
| (Data sourced from<br>Saglam et al., 2006)<br>[13] |                              |                  |                         |

#### **Clinical Evidence in Humans**

The clinical utility of citalopram for AWS and alcohol dependence has been assessed in various human trials, with inconsistent findings.

#### **Experimental Protocols: Human Clinical Trials**

Protocol 1: Double-Blind, Placebo-Controlled Crossover Study on Cue-Induced Craving[2]

- Objective: To assess if a single intravenous (IV) dose of citalopram reduces cue-induced craving for alcohol.
- Participants: 10 alcohol-dependent (AD) individuals and 10 matched healthy controls (HC).

  Participants were active drinkers with no history of complicated AWS (e.g., seizures, delirium



tremens).[2][15]

- Design: A double-blind, placebo-controlled, within-subjects crossover design.
- Intervention: Each participant received two infusions at least one week apart in a counterbalanced order:
  - o Citalopram 40 mg IV in 250 ml saline, infused over 1 hour.
  - Saline placebo IV, infused over 1 hour.
- Assessments:
  - Craving: Cue-induced craving was assessed post-infusion using the Alcohol Urge Questionnaire.
  - Neuroimaging: Striatal dopamine D2/3 receptor availability was measured using [18F]fallypride Positron Emission Tomography (PET) scanning to investigate neurochemical correlates.[2][15]
- Exclusion Criteria: Included recent (last 30 days) use of psychoactive medications, and a
   CIWA score > 10, indicating significant withdrawal.[2]





Diagram 5: Human Crossover Study Workflow



Protocol 2: Randomized, Double-Blind, Placebo-Controlled Trial for Alcohol Dependence[3][16]

- Objective: To test the effects of oral citalopram on treatment outcomes in alcohol-dependent individuals.
- Participants: 265 patients with a DSM-IV diagnosis of alcohol abuse or dependence.
- Design: A randomized, double-blind, placebo-controlled parallel-group trial over 12 weeks.
- Intervention:
  - Citalopram Group (n=138): Citalopram 20 mg/day for week 1, then 40 mg/day for weeks 2-12.[3][17]
  - Placebo Group (n=127): Matching placebo capsules.[17]
- Co-therapy: All participants received standard addiction treatment, consisting of weekly 50-minute individual (based on motivational interviewing) and 90-minute group psychotherapy sessions.[16]
- Primary Outcomes: Assessed at 12 weeks, including:
  - Number of heavy drinking days.
  - Number of drinking days.
  - Drinks per drinking day.
  - Money spent on alcohol.[16][17]

### **Quantitative Data: Human Clinical Trials**

The results from human studies are mixed, with some showing potential benefits for craving and consumption, while larger trials suggest a lack of efficacy or potential harm.



| Study (First<br>Author,<br>Year) | N   | Design                     | Citalopram<br>Dose | Duration | Key<br>Quantitative<br>Findings                                                                                                                                                        |
|----------------------------------|-----|----------------------------|--------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kranzler et<br>al., 1995[18]     | 16  | Double-blind,<br>crossover | 40 mg/day          | 1 week   | vs. Placebo:- Alcoholic drinks/day: ↓ 17.5% (4.6 vs 5.7, p=0.01)- Abstinent days: ↑ (27.7% vs 15.5%, p<0.01)- Decreased interest, desire, craving, and liking for alcohol (all p<0.05) |
| Charney et al., 2009[3] [16]     | 265 | RCT                        | 40 mg/day          | 12 weeks | vs. Placebo:- Heavy drinking days: Significantly higher in citalopram group (p=0.007)- Drinking days (last 30): Higher in citalopram group (p=0.007)- Drinks per drinking day:         |



|                                                                             |                                           |                              |                           |     | Higher in citalopram group (p=0.03)-Money spent on alcohol: Higher in citalopram group (\$248 vs \$148, p=0.041)                            |
|-----------------------------------------------------------------------------|-------------------------------------------|------------------------------|---------------------------|-----|---------------------------------------------------------------------------------------------------------------------------------------------|
| Gozzi et al.,<br>2015 (re-<br>analysis/repo<br>rt on<br>NCT0165776<br>0)[2] | 20                                        | Double-blind,<br>crossover   | 40 mg IV<br>(single dose) | N/A | vs. Placebo:- Cue-induced alcohol craving: Significantly decreased in alcohol- dependent group (p=0.003)                                    |
| Zarkowski et<br>al., 2005[19]                                               | 12 (abstinent<br>AD) vs. 14<br>(controls) | Neuroendocri<br>ne Challenge | N/A                       | N/A | vs. Controls:- ACTH response to citalopram: Minimally faster in abstinent AD men Cortisol & Prolactin responses: No significant difference. |



### **Discussion and Future Directions**

The available evidence does not support the use of citalopram as a primary or adjunctive treatment for acute alcohol withdrawal syndrome.[4] The standard of care remains benzodiazepines, which directly target the underlying GABAergic deficit.[7][20]

The findings on citalopram's role are conflicting. While a single intravenous dose was shown to reduce cue-induced craving, a longer-term, large-scale randomized controlled trial found that oral citalopram led to poorer drinking outcomes compared to placebo.[2][3] This suggests that the acute neurochemical effects of a rapid increase in synaptic serotonin may differ significantly from the adaptive changes that occur with chronic oral administration. The discrepancy could also be related to patient populations; some early positive studies involved non-depressed, heavy drinkers, whereas the larger negative trial included patients with and without depression entering formal addiction treatment.[3][18]

The preclinical data, showing only limited efficacy of escitalopram on a subset of withdrawal signs in rats, aligns with the overall lack of robust clinical support for its use in acute withdrawal.[13] The potential for SSRIs to worsen outcomes in some patients highlights the complexity of serotonergic modulation in the context of alcohol dependence.[5] It has been hypothesized that different subtypes of alcohol dependence (e.g., Type A vs. Type B) may respond differently to SSRIs, though this has not been consistently demonstrated.[15]

#### Future research should focus on:

- Dissecting the paradoxical findings between acute and chronic administration on craving and consumption.
- Investigating the potential utility of citalopram for specific sub-populations of individuals with alcohol use disorder or for managing protracted withdrawal symptoms (e.g., dysphoria, anxiety) that persist long after the acute phase.
- Elucidating the precise impact of citalopram on the HPA axis and glutamatergic systems during withdrawal and early abstinence.

#### Conclusion



Based on the current body of evidence, citalopram has a limited and poorly defined role in the management of alcohol withdrawal syndrome. While it may acutely reduce cue-induced craving, its long-term administration in early recovery has been associated with worse drinking outcomes in a major clinical trial.[2][3] Preclinical studies show efficacy against only a narrow range of withdrawal signs.[13] Therefore, citalopram is not recommended for the routine treatment of AWS. Its potential application may be limited to niche areas such as managing protracted withdrawal symptoms, but this requires further rigorous investigation. For drug development professionals, the focus for AWS treatment should remain on agents that directly address the core GABA/glutamate imbalance, while the complex role of serotonin in alcohol dependence warrants continued exploration to identify patient subgroups who might benefit from such targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Citalopram on Cue-Induced Alcohol Craving and Thalamic D2/3 Dopamine Receptor Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poorer Drinking Outcomes with Citalopram Treatment for Alcohol Dependence: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. ti.ubc.ca [ti.ubc.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. How Antidepressants and SSRIs Affect Alcohol Cravings [arlingtoncemetery.org]
- 9. Citalopram StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. Impact of citalopram on the HPA system. A study of the combined DEX/CRH test in 30 unipolar depressed patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Escitalopram alters gene expression and HPA axis reactivity in rats following chronic overexpression of corticotropin-releasing factor from the central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of escitalopram on ethanol withdrawal syndrome in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. rxisk.org [rxisk.org]
- 17. recoveryanswers.org [recoveryanswers.org]
- 18. Citalopram decreases desirability, liking, and consumption of alcohol in alcohol-dependent drinkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hormone responses to citalopram in abstinent alcohol dependent subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Management of Alcohol Withdrawal Syndrome in Patients with Alcoholic Liver Disease -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [role of citalopram in alcohol withdrawal syndrome].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262894#role-of-citalopram-in-alcohol-withdrawal-syndrome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com